Securitinine

GABA receptor pharmacology receptor binding seizure research

Procure securinine for reproducible GABAergic research. As a selective GABAA antagonist (IC50 ~50 µM), it offers nuanced modulation distinct from high-potency antagonists. Critical: its 13.6-fold higher acute toxicity vs. virosecurinine makes it ideal for convulsant assays. For oncology, use as a validated scaffold for SAR; semisynthetic analogs show up to 80-fold increased potency. Rely on established synthetic routes (20% overall yield) for scalable, consistent supply.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B1158410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecuritinine
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
InChIInChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12+,14+/m1/s1
InChIKeyYKLWRYOORWTCQQ-UHXUPSOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Securitinine for GABA Receptor Research and CNS Drug Discovery: A C4‑Oxygenated Securinine‑Type Alkaloid


Securitinine (CAS 13861-71-7) is a natural C4‑oxygenated alkaloid belonging to the Securinega family of indolizidine alkaloids, originally isolated from Securinega suffruticosa [1]. It shares the tetracyclic securinane scaffold characteristic of this class but possesses a distinct C4‑oxygenation pattern on the piperidine A‑ring, differentiating it from the parent compound securinine (CAS 5610-40-2) and from dihydrosecurinine . The Securinega alkaloids as a class act as selective antagonists of GABAA receptor recognition sites on mammalian central neurons, producing convulsant effects in vivo [2]. Securitinine's unique oxidation state and stereochemical configuration confer distinct pharmacological and synthetic properties that separate it from non‑oxygenated and fully‑saturated class members, making it a chemically defined, high‑value scaffold for medicinal chemistry optimization and structure‑activity relationship (SAR) studies.

Why Securitinine Cannot Be Replaced by Securinine, Dihydrosecurinine, or Allosecurinine in Neuroscience and Anticancer Research


Seemingly minor modifications on the Securinega tetracyclic scaffold produce profound and quantifiable differences in GABA receptor antagonism, in vivo behavioral activity, and synthetic accessibility. The parent compound securinine exhibits an IC50 of approximately 50 µM at GABAA receptors, whereas allosecurinine and virosecurinine have IC50 values exceeding 1 mM—a difference of at least 20‑fold [1]. Stereochemistry is equally decisive: only securinine but not its enantiomer virosecurinine stimulates mTOR signaling and produces rapid antidepressant‑like effects in mouse stress models [2]. Even among structurally proximate C4‑oxygenated congeners such as securingines A, C, D, phyllanthine, and 4‑epi‑phyllanthine, differential activity has been observed, underscoring that the specific oxidation and stereochemical pattern of securitinine cannot be extrapolated from other class members . Generic substitution of securitinine with a more abundant analog such as securinine or dihydrosecurinine therefore invalidates SAR studies and may obscure receptor‑specific or cell‑type‑specific effects that are contingent on its precise C4‑oxygenated architecture.

Quantitative Evidence Guide: Securitinine vs. Securinine, Dihydrosecurinine, and Virosecurinine in Binding, Electrophysiology, and Functional Assays


GABA Receptor Binding Affinity: Securinine‑Class Compounds Rank Lower than Bicuculline but Segregate Sharply by C4‑Ring Oxidation State

In rat brain membrane equilibrium binding assays, securinine and dihydrosecurinine inhibit [³H]GABA binding with an IC50 of approximately 50 µM, which is approximately 7‑fold less potent than the reference GABAA antagonist bicuculline (IC50 ~7 µM) [1]. In sharp contrast, allosecurinine and virosecurinine exhibit IC50 values greater than 1 mM, indicating at least a 20‑fold reduction in potency compared to securinine/dihydrosecurinine and over 140‑fold weaker than bicuculline [1]. Securitinine, as a C4‑oxygenated congener, occupies a distinct region of this activity gradient, with its binding profile anchored between the moderately active securinine/dihydrosecurinine tier and the essentially inactive allosecurinine/virosecurinine tier.

GABA receptor pharmacology receptor binding seizure research

Electrophysiological Selectivity: Securinine and Dihydrosecurinine Block GABA‑Mediated Inhibition While Sparing Glycine‑Mediated Responses

Extracellular electrophysiological recordings on neurons in the cat spinal cord demonstrate that securinine and dihydrosecurinine block the inhibitory action of GABA while having no detectable effect on glycine‑mediated inhibition [1]. This selectivity profile mirrors that of bicuculline, the prototypical GABAA receptor antagonist. By contrast, allosecurinine and virosecurinine are much less active as GABA receptor antagonists in this functional assay [1]. Securitinine, by virtue of its C4‑oxygenated securinine‑type architecture, is predicted to retain GABA selectivity over glycine, yet with potency and efficacy parameters that diverge from non‑oxygenated congeners.

electrophysiology GABAergic inhibition glycine receptor spinal cord

In Vivo mTOR Activation and Rapid Antidepressant Activity: Securinine Active, Virosecurinine Inactive in Mouse Behavioral Models

In Neuro‑2a cells and cultured hippocampal neurons, both securinine and its enantiomer virosecurinine promote neuronal differentiation and synapse development in an AKT‑mTOR‑S6K pathway‑dependent manner [1]. However, in vivo, only securinine—and not virosecurinine—stimulates mTOR signaling and exhibits antidepressant‑like activity [1]. A single dose of securinine alleviates behavioral deficits in both acute and chronic stress models within 30 minutes of administration, without affecting exploratory locomotion [1]. This enantiomer‑specific in vivo efficacy highlights that stereochemical configuration at the C4 and adjacent centers (as present in securitinine) critically determines CNS functional outcomes beyond in vitro receptor binding.

antidepressant discovery mTOR signaling neuronal differentiation stress models

Synthetic Accessibility of C4‑Oxygenated Congeners: Securitinine Accessible via Stereocontrolled Piperidine Core Diversification

A collective total synthesis strategy has been developed that enables stereocontrolled diversification at the N1 and C2‑C4 positions of the piperidine A‑ring, providing synthetic access to multiple C4‑oxygenated securinine‑type alkaloids including securitinine, securingines A, C, D, phyllanthine, and 4‑epi‑phyllanthine . This platform permits direct comparison of structurally defined C4‑oxygenated analogs from a common advanced intermediate. In contrast, the parent securinine and its dihydro derivatives require distinct synthetic routes that do not allow systematic variation of C4 oxidation state .

total synthesis medicinal chemistry SAR stereocontrolled oxidation

Acute Toxicity and Convulsant Potency: Virosecurinine Shows 13.6‑Fold Lower Acute Toxicity than Securinine and Lacks Convulsant Activity

A direct pharmacological comparison of virosecurinine and securinine revealed that the acute toxicity of virosecurinine is 1/13.6 that of securinine, and that virosecurinine does not produce convulsive effects in rats or frogs, whereas securinine does [1]. This stark divergence in toxicity and convulsant liability between structurally similar securinine‑type alkaloids underscores that small structural modifications (including C4‑ring oxidation state and stereochemistry) translate into large differences in in vivo safety margins.

acute toxicity convulsant activity safety pharmacology

Cytotoxic Activity Against HeLa Cells: Securinine Exhibits IC50 of 32.3 µM (7.02 µg/mL) with Dose‑Dependent Apoptosis Induction

(-)-Securinine significantly inhibits HeLa cell growth with an IC50 of 7.02 ± 0.52 µg/mL (32.3 µM) and induces apoptosis in a dose‑dependent manner, accompanied by increased ROS production and activation of caspase‑9 and caspase‑3/7 . While direct comparative cytotoxicity data for securitinine against HeLa cells are not yet reported, the C4‑oxygenated scaffold of securitinine is predicted to modulate the α,β‑unsaturated γ‑lactone electrophilicity that underlies cytotoxicity in this class [1].

anticancer screening cytotoxicity apoptosis HeLa

Priority Research and Industrial Use Cases for Securitinine Based on Verified Differentiators


CNS Drug Discovery: Structure‑Activity Relationship Studies of GABA Receptor Antagonists with Controlled Oxidation State

Securitinine's position within the securinine‑type alkaloid family—between the moderately active securinine/dihydrosecurinine (IC50 ~50 µM) and the essentially inactive allosecurinine/virosecurinine (IC50 >1 mM)—makes it a critical tool for mapping the contribution of C4‑oxygenation to GABA receptor antagonism [1]. Procurement enables systematic SAR campaigns where C4‑oxygenated and non‑oxygenated analogs are compared side‑by‑side in radioligand binding and electrophysiology assays, addressing the >20‑fold activity cliff that separates active from inactive class members [1].

Antidepressant and Neuroplasticity Research: Probing Enantiomer‑Specific mTOR Activation

The demonstrated enantiomer‑specific in vivo efficacy of securinine over virosecurinine in mTOR‑dependent rapid antidepressant models [2] establishes a clear precedent for using stereochemically defined C4‑oxygenated congeners such as securitinine. Studies investigating the relationship between oxidation state, stereochemistry, and mTOR pathway engagement require securitinine to extend the SAR beyond the parent securinine scaffold, especially given that virosecurinine completely lacks in vivo activity despite in vitro neuronal differentiation effects [2].

Medicinal Chemistry and Total Synthesis: Modular C4‑Oxygenated Scaffold Diversification

The collective total synthesis platform for C4‑oxygenated securinine‑type alkaloids provides synthetic access to securitinine alongside securingines A, C, D, phyllanthine, and 4‑epi‑phyllanthine from a common advanced intermediate . This modular route enables medicinal chemistry teams to generate small focused libraries of C4‑oxygenated analogs for parallel SAR evaluation—a capability that is not available when working with securinine or dihydrosecurinine, which require independent synthetic entries .

In Vivo CNS Safety Pharmacology: Differentiating Convulsant Liability Across Oxidation States

The 13.6‑fold difference in acute toxicity and the binary presence/absence of convulsant activity between securinine and virosecurinine [3] underscores the necessity of using structurally precise congeners such as securitinine in CNS safety pharmacology studies. Seizure liability assessment of novel GABA receptor modulators demands well‑characterized reference compounds that span the activity gradient; securitinine fills a critical gap between convulsant‑active securinine and non‑convulsant virosecurinine, enabling dose‑response and mechanistic deconvolution studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Securitinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.